Diammonium suberate

Nitrogen Fertilizer Ammonium Salt Stoichiometry Dicarboxylic Acid Salts

Diammonium suberate (CAS 71411-67-1, molecular formula C₈H₂₀N₂O₄, MW 208.26 g/mol) is the diammonium salt of suberic acid (octanedioic acid), an eight-carbon α,ω-dicarboxylic acid. It belongs to the class of aliphatic medium-chain dicarboxylate ammonium salts and is characterized by its fully neutralized, ionic structure.

Molecular Formula C8H20N2O4
Molecular Weight 208.26 g/mol
CAS No. 71411-67-1
Cat. No. B12643726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium suberate
CAS71411-67-1
Molecular FormulaC8H20N2O4
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC(CCCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+]
InChIInChI=1S/C8H14O4.2H3N/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);2*1H3
InChIKeySVKRTZCBJZSUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Diammonium Suberate (CAS 71411-67-1) for Agricultural and Polymer Intermediate Applications


Diammonium suberate (CAS 71411-67-1, molecular formula C₈H₂₀N₂O₄, MW 208.26 g/mol) is the diammonium salt of suberic acid (octanedioic acid), an eight-carbon α,ω-dicarboxylic acid . It belongs to the class of aliphatic medium-chain dicarboxylate ammonium salts and is characterized by its fully neutralized, ionic structure. The compound is primarily recognized as a specialty nitrogen source in fertilizer research and as a monomer precursor in polyamide synthesis . Its theoretical nitrogen content, approximately 13.45% (based on 2N per formula unit), distinguishes it from high-nitrogen commodity fertilizers and positions it as a candidate where the organic counterion is functionally relevant alongside nitrogen delivery.

Why Generic Ammonium Salts Cannot Replace Diammonium Suberate in Targeted Applications


Diammonium suberate is not functionally equivalent to commodity ammonium salts such as diammonium sulfate (DAS), diammonium phosphate (DAP), or ammonium nitrate (AN). The critical differentiator is the suberate anion: an eight-carbon dicarboxylate that confers chelating potential, contributes to slow-release nitrogen behavior, and serves as a building block for polyamides [1]. For instance, diammonium suberate provides approximately 13.4% nitrogen alongside an organic anion that can complex micronutrients and moderate ammonium release kinetics; DAS and DAP deliver higher nitrogen content (21% and 18% N, respectively) but provide sulfate or phosphate counterions that cannot perform the same organic-anion functions [2]. Sourcing diammonium suberate specifically requires verifying stoichiometry, crystallinity, and low levels of mono-ammonium suberate or free suberic acid, as these impurities alter nitrogen-to-carbon ratio, solubility, and chelation capacity.

Quantitative Differentiation of Diammonium Suberate Against In-Class and Functional Analogs


Nitrogen Content and Cation-to-Anion Ratio Differentiate Diammonium Suberate from Commodity Ammonium Fertilizers

Diammonium suberate contains two ammonium cations per suberate dianion, yielding a theoretical nitrogen content of ~13.45% (w/w) [1]. This places it below diammonium sulfate (21% N), ammonium nitrate (33–34% N), and diammonium phosphate (~18% N) but above or comparable to some organic nitrogen sources such as urea–dicarboxylic acid noncovalent derivatives. For applications where both nitrogen and a mid-chain dicarboxylate anion are required (e.g., co-formers in slow-release urea cocrystals or metal ion chelation), the absolute nitrogen content is secondary to the stoichiometric ratio of ammonium to carboxylate, which is exactly 1:1 in diammonium suberate [2]. Selection for procurement should prioritize the compound when the suberate anion is specifically needed; in scenarios requiring maximal nitrogen loading per unit mass, diammonium sulfate or ammonium nitrate remain superior.

Nitrogen Fertilizer Ammonium Salt Stoichiometry Dicarboxylic Acid Salts

Carbon Chain Length Modulates Urea Release Rate in Dicarboxylic Acid Co-Former Systems

In a 2025 study on noncovalent derivatives (NCDs) of urea with aliphatic dicarboxylic acids, increasing the carbon chain length of the dicarboxylic acid co-former from adipic (C6) to sebacic (C10) progressively reduced the urea release rate in water by up to 4-fold compared to regular granular urea [1]. Suberic acid (C8) was one of the six co-formers tested; as the mid-length member of the series (positioned between pimelic acid, C7, and azelaic acid, C9), it is expected to confer an intermediate urea-release-slowing effect. Although this evidence is based on neutral suberic acid rather than its diammonium salt, the chain-length-dependent release-slowing trend is a class-level property of the suberate backbone and is directly relevant to diammonium suberate when used as a co-former precursor in NCD-based slow-release fertilizers [1].

Slow-Release Fertilizer Noncovalent Derivatization Urea Cocrystal Dissolution

Aqueous Solubility and pH Behavior Differentiate Diammonium Suberate from Free Suberic Acid and Metal Suberates

Diammonium suberate is reported as highly water-soluble due to its ionic ammonium salt character, whereas free suberic acid has low aqueous solubility (typical for medium-chain dicarboxylic acids, melting point 141–144 °C) . Solutions of diammonium suberate tend to be alkaline owing to the presence of ammonium ions, contrasting with the acidic behavior of suberic acid solutions (pKa₁ ~4.5, pKa₂ ~5.5) and the near-neutral to acidic behavior of metal suberates such as zinc or calcium suberate . This solubility advantage is critical in applications requiring homogeneous aqueous-phase reactions—such as polyamide salt preparation or fertilizer foliar sprays—where free suberic acid requires additional base to dissolve. Relative to diammonium sulfate, which also yields alkaline solutions, diammonium suberate provides an organic anion that does not contribute to soil sulfate accumulation or chloride stress.

Solubility Ammonium Salt Dissolution Alkaline pH Solution

Diammonium Suberate Serves as a Direct Monomer Precursor for Polyamide Synthesis, Decoupling from Diamine–Diacid Salt Preparation

Diammonium suberate (and its hexamethylenediammonium suberate derivative) are explicitly cited in patent literature as intermediates in the manufacture of fiber-forming polyamides, including interpolyamides and nylon-type materials [1]. The general synthetic route involves forming a diammonium dicarboxylate salt from the diamine and dicarboxylic acid, which is then thermally polymerized. Using pre-formed diammonium suberate with hexamethylenediamine eliminates the need for in situ salt formation and pH adjustment during the polyamide synthesis step. This differs from the more common nylon-6,6 route, which relies on hexamethylenediammonium adipate (C6), and from nylon-6,9 or nylon-6,10, which use azelate (C9) or sebacate (C10) salts, respectively. Suberate (C8) occupies a specific niche within the medium-chain dicarboxylate series, offering a balance of melting point, crystallinity, and moisture absorption that differs systematically from adipate and sebacate .

Polyamide Synthesis Nylon Intermediate Ammonium Dicarboxylate Monomer

Where Diammonium Suberate Outperforms Generic Alternatives: Three Specialized Application Scenarios


Slow-Release Nitrogen Fertilizer Co-Former Precursor

Diammonium suberate is a ready-made ammonium–suberate source for preparing noncovalent derivatives (NCDs) or cocrystals with urea. In the 2025 study by Faulks et al., suberic acid itself formed stable cocrystals with urea and contributed to the chain-length-dependent slowing of urea release [1]. Using the pre-neutralized diammonium suberate eliminates the separate ammonia or ammonium salt addition step otherwise required when starting from free suberic acid. The C8 chain is expected to provide an intermediate release-slowing effect between pimelate (C7) and azelate (C9) systems, allowing formulators to tune release kinetics by varying the dicarboxylate chain length in NCD formulations.

Specialty Polyamide and Interpolyamide Monomer Research

Diammonium suberate is documented as an intermediate for producing polyamides with tailored properties via the suberate (C8) building block [1]. Compared to the widespread nylon-6,6 (adipate, C6) and nylon-6,10 (sebacate, C10) systems, the C8 suberate monomer is expected to yield polyamides with intermediate melting point, water absorption, and crystallinity. This is relevant for R&D groups exploring new polyamide compositions for engineering plastics or fibers where C6 systems are too stiff and C10 systems are too flexible. Procurement of high-purity diammonium suberate directly supports such polymer research without the need for salt formation optimization.

Micronutrient Chelation in Alkaline Fertilizer Solutions

Dicarboxylic acids, including suberic acid, can chelate metal micronutrients (Fe, Zn, Mn, Cu) and enhance their plant-available solubility [1]. Diammonium suberate, with its high water solubility and alkaline solution character, can serve as a dual-function additive: delivering ammonium nitrogen while the suberate anion complexes micronutrient cations in the solution phase, reducing precipitation in hard water or alkaline soil conditions. This contrasts with diammonium sulfate, which provides sulfate anions but no significant chelating capacity for transition metals. Quantitative chelation stability constant data for suberate with specific metals have not been located in the open literature and require experimental verification.

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